Cas no 202917-04-2 (Benzenamine, 3-[(6,7-dimethoxy-4-quinolinyl)oxy]-)
202917-04-2 structure
Product Name:Benzenamine, 3-[(6,7-dimethoxy-4-quinolinyl)oxy]-
CAS-nummer:202917-04-2
MF:C17H16N2O3
MW:296.320544242859
CID:1392667
PubChem ID:22132655
Update Time:2025-04-20
Benzenamine, 3-[(6,7-dimethoxy-4-quinolinyl)oxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 3-[(6,7-dimethoxy-4-quinolinyl)oxy]-
- ETX6JB8Y4E
- 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]benzenamine
- BDBM50290846
- 3-((6,7-dimethoxyquinolin-4-yl)oxy)aniline? (Cabozantinib Impurity
- CS-0166302
- 3-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
- PD180965
- 202917-04-2
- SCHEMBL7478985
- CHEMBL321572
- 3-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
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- Inchi: 1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-7-6-15(13)22-12-5-3-4-11(18)8-12/h3-10H,18H2,1-2H3
- InChI-sleutel: KOTHQRYMXOUUHZ-UHFFFAOYSA-N
- LACHT: O(C1C=CC=C(C=1)N)C1C=CN=C2C=C(C(=CC2=1)OC)OC
Berekende eigenschappen
- Exacte massa: 296.11618
- Monoisotopische massa: 296.11609238g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 355
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 66.6Ų
Experimentele eigenschappen
- PSA: 66.6
Benzenamine, 3-[(6,7-dimethoxy-4-quinolinyl)oxy]- Gerelateerde literatuur
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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